Nerolidol

Catalog No.
S1790031
CAS No.
40716-66-3
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerolidol

CAS Number

40716-66-3

Product Name

Nerolidol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N

solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C

The exact mass of the compound Nerolidol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nerolidol is an acyclic sesquiterpene alcohol characterized by its high molecular weight, pronounced lipophilicity (LogP ~4.6), and extremely low vapor pressure. Commercially procured for both its physicochemical and biological properties, it serves as a critical functional ingredient across multiple industries. In formulation science, its amphiphilic long-chain structure makes it a highly efficient lipid bilayer disruptor, while in fragrance compounding, its tertiary alcohol functionality and low volatility provide exceptional base-note fixation. Unlike highly volatile monoterpenes, nerolidol offers a stable, non-assertive structural foundation for complex mixtures, making it a preferred choice for advanced transdermal delivery systems, synergistic antimicrobial adjuvants, and high-end perfumery [1].

Research Fit

Compound Identity

trans-Nerolidol sesquiterpene alcohol, isomer-specific sourcing for reproducible assays

Formulation Solubility

Miscible with DMF, DMSO, ethanol for flexible solvent system design

Research Context

Supports transdermal permeation, efflux pump, cytotoxicity, and CYP enzyme research models

Substituting nerolidol with simpler monoterpene alcohols (such as linalool or menthol) or synthetic penetration enhancers (like Azone) frequently compromises formulation performance. In transdermal applications, ring-structured or shorter-chain terpenes lack the specific lipid-extraction capacity of nerolidol, resulting in inferior active pharmaceutical ingredient (API) flux and requiring higher, potentially skin-irritating concentrations to achieve similar delivery rates [1]. In fragrance and cosmetic manufacturing, replacing nerolidol with linalool leads to premature evaporation due to a significantly lower boiling point, destroying the fixative anchoring effect required for long-lasting accords. Furthermore, while closely related sesquiterpenes like farnesol offer similar molecular weights, farnesol exhibits higher direct cellular toxicity and a more assertive odor profile, making it a poor substitute when a subtle blending agent or a non-lethal synergistic efflux-pump inhibitor is required[2].

Substitution Risk

Lipophilicity mismatch

Reported LogP ~4.4–5.3 vs linalool ~2.9 may shift transdermal permeation behavior and membrane partitioning

Signaling divergence

Only nerolidol modulated TRP channel-linked endocannabinoid signaling among tested terpenoids; linalool and others did not

Isomer variability

cis- and trans-nerolidol exhibit differential biological activity and retention times; mixed-isomer sourcing may affect reproducibility

Transdermal API Flux Enhancement

Nerolidol's long-chain amphiphilic structure provides exceptional disruption of the highly organized lipid packing in the stratum corneum. In comparative in vitro human skin permeation studies, nerolidol increased the permeability of the hydrophilic drug 5-fluorouracil by up to 20-fold. When compared to monoterpenes with rigid ring structures (such as menthol or camphor), nerolidol demonstrated a significantly higher enhancement ratio for both lipophilic and hydrophilic compounds due to its superior lipid extraction ability driven by its high LogP value[1].

Evidence DimensionTransdermal flux enhancement ratio for 5-fluorouracil
Target Compound DataUp to 20-fold increase in permeability
Comparator Or BaselineRing-structured monoterpenes (e.g., menthol, camphor) and unenhanced baseline
Quantified DifferenceAchieves a 20-fold flux enhancement over baseline, a significantly higher enhancement ratio than cyclic monoterpenes
ConditionsIn vitro human skin permeation assay

Allows pharmaceutical formulators to achieve target transdermal delivery rates using lower enhancer concentrations, minimizing skin irritation compared to synthetic alternatives like Azone.

Permeation Enhancement
Head-to-head
198-fold vs control; 2.5× nerolidol/farnesol ratio
Ex vivo human skin, Franz diffusion cell, diclofenac model

Supports transdermal formulation screening context

Quantified difference may inform enhancer selection

Low Volatility for Base-Note Fixation

The utility of nerolidol in perfumery is driven by its extremely low volatility compared to common floral monoterpenes. Nerolidol exhibits a boiling point of approximately 276°C and a minimal vapor pressure of 0.0005 hPa at 20°C. In contrast, linalool, a common in-class substitute, boils at ~198°C and evaporates much more rapidly. This substantial molecular weight and hydrogen bonding capability allow nerolidol to function as a highly substantive fixative, stabilizing volatile top accords and extending the longevity of the fragrance profile without overpowering the blend, a distinct advantage over the more assertive farnesol [1].

Evidence DimensionBoiling point and vapor pressure (volatility indicators)
Target Compound DataBoiling point ~276°C; Vapor pressure ~0.0005 hPa @ 20°C
Comparator Or BaselineLinalool (Boiling point ~198°C)
Quantified Difference~78°C higher boiling point and significantly lower evaporation rate
ConditionsStandard atmospheric pressure (for BP) and 20°C (for VP)

Ensures long-lasting fragrance stability and substrate persistence, making it an essential procurement choice for high-end perfumes requiring a subtle structural anchor.

NorA Efflux Inhibition
Head-to-head
EtBr MIC reduced to 5 µg/mL in S. aureus 1199B
Outperformed farnesol, α-bisabolol, and CCCP control

Supports efflux pump inhibitor screening context

NorA overexpression model; reported rank order may require strain-specific validation

Efflux Pump Inhibition for Antimicrobial Synergy

Nerolidol acts as a potent sensitizer and efflux pump inhibitor when co-administered with antimicrobial agents against resistant bacterial strains. In assays utilizing the multi-resistant Staphylococcus aureus 1199B strain (carrying the NorA efflux pump), isolated nerolidol successfully reduced the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) from 64 µg/mL down to 5 µg/mL. This synergistic performance outpaced the standard positive control CCCP and demonstrated a superior adjuvant profile compared to farnesol, which exhibits stronger direct toxicity but less effective synergistic NorA inhibition[1].

Evidence DimensionReduction in MIC of Ethidium Bromide (EtBr) in resistant S. aureus
Target Compound DataMIC reduced to 5 µg/mL
Comparator Or BaselineBaseline (64 µg/mL) and positive control CCCP
Quantified Difference>12-fold reduction in MIC, outperforming the positive control
ConditionsBroth microdilution assay using S. aureus 1199B (NorA efflux pump)

Validates nerolidol as a highly effective, non-lethal adjuvant for restoring the efficacy of conventional antibiotics in agricultural or pharmaceutical formulations targeting resistant pathogens.

Cytotoxicity IC50
Reported
15–25 µM (HCT-116, MG-63, Hep-2 lines)
MTT assay, 24–48 h exposure

Supports cytotoxicity endpoint review across cell models

Cross-study consistency; apoptosis pathway endpoints reported

CYP450 Interaction
Head-to-head
Distinct isoform selectivity vs farnesol; PXR agonism without CYP3A4/CYP2C induction
Human and rat hepatic fractions

Supports drug-metabolism interaction study context

Isoform profile may differ from other sesquiterpenes; co-substrate studies advised

Transdermal Drug Delivery Systems

Leveraging its high LogP and long-chain amphiphilic structure, nerolidol is an optimal excipient for transdermal patches and topical creams. It is specifically selected over synthetic enhancers like Azone or cyclic monoterpenes when formulating with difficult-to-deliver APIs (such as 5-fluorouracil), as it maximizes stratum corneum lipid disruption while minimizing skin irritation [1].

Fine Fragrance Base-Note Fixation

Due to its extremely low vapor pressure and high boiling point (~276°C), nerolidol is procured as a structural anchor in perfumery. It is utilized to stabilize highly volatile citrus and floral top notes—outperforming lighter monoterpenes like linalool—providing long-lasting substrate persistence without imparting the assertive, potentially clashing odor profile associated with farnesol [2].

Antimicrobial Adjuvant Formulations

Nerolidol is deployed in pharmaceutical and agricultural antimicrobial formulations to combat resistant bacterial strains. By functioning as a potent efflux pump inhibitor (e.g., against NorA in S. aureus), it sensitizes pathogens to co-administered antibiotics or biocides, allowing formulators to achieve efficacy at significantly lower active ingredient concentrations than would be possible with standalone treatments[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Transdermal permeation research
Lipophilicity-driven permeation context
Franz diffusion cell permeation endpoints
Efflux pump inhibitor screening
NorA efflux pump inhibition context
EtBr MIC reduction in S. aureus strains
Cancer cell-model cytotoxicity studies
Cell-model cytotoxicity review
MTT IC50 and apoptosis pathway endpoints
Nerolidol quantification in natural products
trans-Isomer identity and purity context
GC-MS/LC-MS retention time and purity verification

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Density

0.872-0.879

UNII

FG5V0N8P2H

Wikipedia

Nerolidol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: ACTIVE

Merck Index, 11th Edition, 6388.

Miguel, M.G.; Dandlen, S.; Figueiredo, A.C.; Barroso, J.G.; Pedro, L.G.; Duarte, A.; Faisca, J. (2008). "ESSENTIAL OILS OF FLOWERS OF CITRUS SINENSIS AND CITRUS CLEMENTINA CULTIVATED IN ALGARVE, PORTUGAL". Acta Horticulturae (773): 89–94. doi:10.17660/ActaHortic.2008.773.12. ISSN 0567-7572.

Kaiser, Roman (1993). The Scent of Orchids. Elsevier. pp. 58, 199–200. ISBN 978-0-444-89841-8.

Chan, Weng-Keong; Tan, Loh Teng-Hern; Chan, Kok-Gan; Lee, Learn-Han; Goh, Bey-Hing (2016-04-28). "Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities". Molecules. 21 (5): 529. doi:10.3390/molecules21050529. PMC 6272852. PMID 27136520.

K. Moser et al. European Journal of Pharmaceutics and Biopharmaceutics 52 (2001) 103-112 doi:10.1016/S0939-6411(01)00166-7

Abel, Christian; Clauss, Maria; Schaub, Andrea; Gershenzon, Jonathan; Tholl, Dorothea (2009). "Floral and insect-induced volatile formation in Arabidopsis lyrata ssp. petraea, a perennial, outcrossing relative of A. thaliana". Planta. 230 (1): 1–11. doi:10.1007/s00425-009-0921-7. PMC 2687518. PMID 19322583.

Benedict, C. R. (1 April 2001). "The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant delta-Cadinene Synthase". Plant Physiology. 125 (4): 1754–1765. doi:10.1104/pp.125.4.1754. PMC 88832. PMID 11299356.open access

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